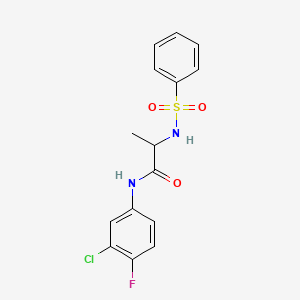
2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide
Übersicht
Beschreibung
2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound with a molecular formula of C20H21F3N2O4S This compound is characterized by the presence of a phenylsulfonyl group and a tetrahydro-2-furanylmethyl group attached to an alaninamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through the reaction of phenylsulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Tetrahydro-2-furanylmethyl Group: This step involves the reaction of tetrahydro-2-furanmethanol with a suitable protecting group, followed by deprotection to yield the desired intermediate.
Coupling with Alaninamide: The final step involves coupling the intermediate with alaninamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydro-2-furanylmethyl group may enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phenylsulfonyl)glycyl-N-(2-furylmethyl)-N~2~-(tetrahydro-2-furanylmethyl)valinamide: Similar structure with a valinamide backbone.
N-(Phenylsulfonyl)glycyl-N-(tetrahydro-2-furanylmethyl)-N~2~-(2-thienylmethyl)valinamide: Contains a thienylmethyl group instead of a phenylsulfonyl group.
Uniqueness
Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11(14(17)15-10-12-6-5-9-20-12)16-21(18,19)13-7-3-2-4-8-13/h2-4,7-8,11-12,16H,5-6,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBIMYBSIODKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155474.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155479.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4155484.png)
![2-[(4-chlorophenyl)thio]-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4155491.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide hydrochloride](/img/structure/B4155497.png)



![2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4155565.png)
![2-(benzenesulfonamido)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4155569.png)




